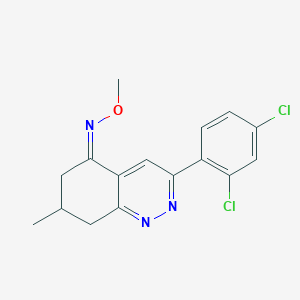

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

Description

The compound (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a cinnolinone derivative characterized by a bicyclic cinnoline core substituted with a 2,4-dichlorophenyl group at position 3, a methoxyimine group at position 5, and a methyl group at position 6. Its molecular formula is C₁₆H₁₅Cl₂N₃O, with a molar mass of 336.22 g/mol. The Z-configuration of the imine group and the dichlorophenyl substituent likely influence its electronic properties, lipophilicity, and bioactivity, making it a candidate for pharmacological studies, particularly in receptor modulation or antimicrobial applications .

Properties

IUPAC Name |

(Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O/c1-9-5-14-12(16(6-9)21-22-2)8-15(20-19-14)11-4-3-10(17)7-13(11)18/h3-4,7-9H,5-6H2,1-2H3/b21-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIHQEKFIQIKTB-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the 2,4-dichloro substituents.

Construction of the tetrahydrocinnolin core: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the methoxy and imine groups: The final steps involve the addition of the methoxy group and the formation of the imine linkage under specific reaction conditions, such as the use of methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl and methoxy groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural similarities with other cinnolinone derivatives and Schiff base analogs. Key differences lie in substituent patterns, which significantly alter physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Key Observations :

- Methoxy Groups: Compounds with multiple methoxy groups (e.g., C₁₇H₁₉NO₄ in ) exhibit higher polarity, increasing aqueous solubility but reducing blood-brain barrier penetration.

- Imine Configuration : The Z-configuration in the target compound may stabilize intramolecular hydrogen bonding, affecting conformational rigidity compared to E-isomers .

Bioactivity and Pharmacological Potential

Receptor Affinity and Antagonism

The N-methoxyimine group in the target compound is structurally analogous to pharmacophores in receptor antagonists. For example, SR141716A, a cannabinoid receptor antagonist with a chlorophenyl substituent, showed dose-dependent antagonism of Δ9-THC effects (AD₅₀ = 0.12 mg/kg for hypoactivity) . The dichlorophenyl group in the target compound may enhance binding affinity to similar receptors due to increased van der Waals interactions.

Antimicrobial and Insecticidal Activity

Compounds with chlorophenyl groups, such as (E)-N-(2-chlorobenzylidene)-3,4-dimethoxyaniline , exhibit insecticidal properties by disrupting neurotransmitter systems. The target compound’s dichlorophenyl group could enhance efficacy against resistant insect strains by improving cuticle penetration, as suggested by studies on plant-derived bioactive compounds .

Metabolic Stability and Toxicity

- Metabolism: The N-methoxy group in the target compound may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-methoxy analogs .

- Toxicity: Dichlorophenyl derivatives often show higher hepatotoxicity than monosubstituted analogs, necessitating detailed in vivo safety profiling.

Biological Activity

The compound (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine, also known by its chemical identifier CAS No. 1024766-90-2, is a member of the tetrahydrocinnoline family. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound features a dichlorophenyl group and a methoxy substituent on a tetrahydrocinnoline backbone. The compound can be represented as follows:

- Chemical formula : C₁₄H₁₄Cl₂N₂O

- Molecular weight : 303.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

-

Antimicrobial Activity :

- The compound has been tested against various pathogens and demonstrated effectiveness in inhibiting the growth of certain bacteria and fungi.

- Studies suggest that the presence of the dichlorophenyl group enhances its antimicrobial properties by disrupting microbial cell membranes.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells.

- In vitro assays show that it can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.

-

Neuroprotective Effects :

- There is emerging evidence suggesting that this compound may have neuroprotective effects. It appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It has been shown to affect pathways such as the MAPK/ERK pathway crucial for cell survival and growth.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Evaluation | Demonstrated significant inhibition of E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study 2: Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3: Neuroprotection | Reduced oxidative stress markers in SH-SY5Y neuronal cells treated with 50 µM for 24 hours. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.